



LanthaScreen® Kinase Assay for Anaplastic Lymphoma Kinase (ALK): Application Notes and Protocols

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Compound of Interest		
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Abstract

This document provides a detailed protocol and application notes for performing a LanthaScreen® Kinase Assay to identify and characterize inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including anaplastic large cell lymphoma and non-small cell lung cancer.[1][2][3] The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that offers a robust and sensitive platform for high-throughput screening and inhibitor profiling.[4][5][6] This guide covers the assay principle, a detailed experimental protocol, data analysis, and expected results.

Introduction to LanthaScreen® TR-FRET Technology

The LanthaScreen® kinase activity assay is a biochemical, homogeneous assay format based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][6] The assay principle involves a long-lifetime terbium (Tb) or europium (Eu) chelate as a FRET donor and a fluorescein-labeled substrate as the acceptor.[4][5]

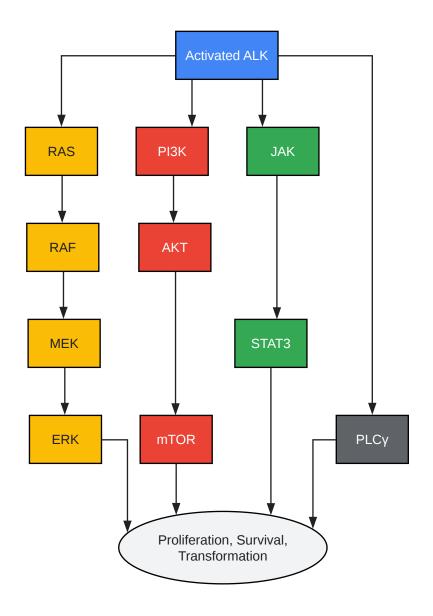


In the ALK kinase assay, the ALK enzyme, a fluorescein-labeled substrate, and ATP are combined. Upon phosphorylation of the substrate by ALK, a terbium-labeled anti-phosphosubstrate antibody is added.[4][7] This antibody specifically recognizes the phosphorylated substrate, bringing the terbium donor and the fluorescein acceptor into close proximity. Excitation of the terbium chelate results in energy transfer to the fluorescein, leading to a FRET signal that is proportional to the extent of substrate phosphorylation.[4][7] The reaction is stopped using EDTA before the addition of the detection antibody.[7] The TR-FRET signal is measured as a ratio of the acceptor emission to the donor emission, which minimizes well-to-well variation and interference from library compounds.[5][8]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[9] Under normal physiological conditions, ALK is involved in the development of the central and peripheral nervous systems.[10] However, chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK, driving oncogenesis.[1][2] Oncogenic ALK fusion proteins, such as NPM-ALK, activate several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, JAK-STAT, and PLCy pathways, which promote cell proliferation, survival, and transformation.[1][3][9]





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Figure 1. Simplified ALK downstream signaling pathways.

Experimental Protocol

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® kinase assay protocol for ALK and is divided into three main stages: optimization of kinase concentration, determination of ATP Km,app, and inhibitor IC50 determination.[11]

Materials and Reagents



Reagent	Supplier	Catalog Number (Example)	Storage
ALK Kinase, active	Thermo Fisher Scientific	PV3867	-80°C
LanthaScreen® Tb- anti-pTyr (PY20) Antibody	Thermo Fisher Scientific	PV3552	4°C
Fluorescein-Poly-GT Substrate	Thermo Fisher Scientific	PV3610	-20°C
5X Kinase Buffer A	Thermo Fisher Scientific	PV3189	4°C
ATP	Any supplier	-20°C	
EDTA	Any supplier	RT	
TR-FRET Dilution Buffer	Thermo Fisher Scientific	PV3574	4°C
384-well low-volume plates (black or white)	Corning	3676 (black), 3673 (white)	RT

Reagent Preparation

1X Kinase Buffer: Prepare a 1X solution by diluting the 5X Kinase Buffer A stock with distilled H2O.[12] The 1X buffer consists of 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.

ATP Solution: Prepare a stock solution of ATP in distilled H2O and adjust the pH to 7.0. Store in aliquots at -20°C.

EDTA Solution: Prepare a 500 mM stock solution of EDTA in distilled H2O and adjust the pH to 8.0.

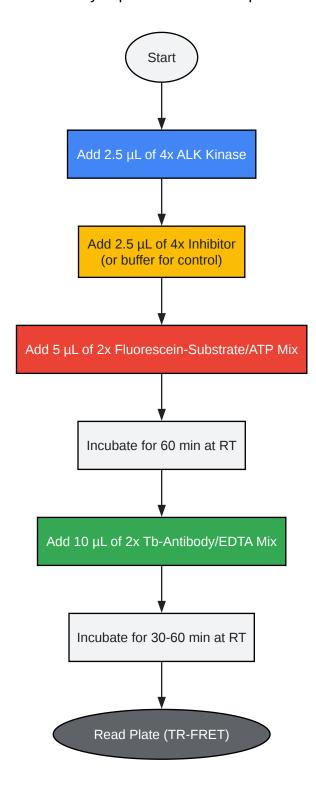
Antibody Preparation: Prior to use, centrifuge the antibody tube at approximately $10,000 \times g$ for 10 minutes to pellet any aggregates.[13][14] Aspirate the required volume from the



supernatant.

Assay Workflow

The LanthaScreen® ALK kinase assay is performed in a 10 μ L final volume in a 384-well plate.





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Figure 2. General workflow for the LanthaScreen® ALK kinase assay.

Step 1: Kinase Titration (Determining EC80 at 1 mM ATP)

The goal of this step is to determine the concentration of ALK kinase required to produce an 80% change in the TR-FRET emission ratio (EC80) at a high ATP concentration (1 mM).[11]

- Prepare a serial dilution of ALK kinase in 1X Kinase Buffer.
- Add 2.5 μL of each kinase dilution to the wells of a 384-well plate.
- Prepare a 2X substrate/ATP solution containing 200 nM Fluorescein-Poly-GT and 2 mM ATP in 1X Kinase Buffer.
- Add 2.5 μL of the 2X substrate/ATP solution to each well.
- Incubate the plate for 60 minutes at room temperature.
- Prepare a 2X detection solution containing 4 nM Tb-anti-pTyr antibody and 20 mM EDTA in TR-FRET Dilution Buffer.
- Add 5 μL of the 2X detection solution to each well to stop the reaction.
- Incubate for 30-60 minutes at room temperature.
- Read the plate on a TR-FRET compatible plate reader.
- Plot the TR-FRET emission ratio against the kinase concentration and determine the EC80 value from the resulting sigmoidal dose-response curve.

Step 2: ATP Titration (Determining ATP Km,app)

Using the EC80 concentration of ALK determined in Step 1, this step aims to determine the apparent ATP Michaelis-Menten constant (Km,app).[11]

• Prepare a serial dilution of ATP in 1X Kinase Buffer.



- Add 2.5 μL of each ATP dilution to the wells of a 384-well plate.
- Prepare a 2X kinase/substrate solution containing the EC80 concentration of ALK and 200 nM Fluorescein-Poly-GT in 1X Kinase Buffer.
- Add 2.5 μL of the 2X kinase/substrate solution to each well.
- Follow steps 5-10 from the Kinase Titration protocol.
- The EC50 value from the ATP titration curve represents the ATP Km,app. A reported example for ALK is 7.5 μM.

Step 3: Inhibitor IC50 Determination

This step is performed to determine the potency of a test compound by generating a 10-point IC50 curve. The assay is run at the ATP Km,app concentration.[12]

- Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, prepare an intermediate dilution in 1X Kinase Buffer.
- Add 2.5 μ L of the inhibitor dilutions to the wells of a 384-well plate.
- Prepare a 2X kinase/substrate solution containing the optimized ALK concentration (determined by a final kinase titration at ATP Km,app) and 200 nM Fluorescein-Poly-GT in 1X Kinase Buffer.
- Prepare a 2X ATP solution at 2 times the ATP Km,app.
- Add 2.5 μL of the 2X kinase/substrate solution to each well.
- Add 5 μ L of the 2X ATP solution to start the reaction.
- Follow steps 5-9 from the Kinase Titration protocol.
- Plot the TR-FRET emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[13]



Data Analysis and Expected Results Data Analysis

The primary data output from the plate reader will be fluorescence intensity readings at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[5] The TR-FRET ratio is calculated as follows:

TR-FRET Ratio = (Acceptor Emission at 520 nm) / (Donor Emission at 490 nm)[13]

This ratiometric measurement helps to correct for variations in liquid handling and reagent concentrations.[8] For inhibitor studies, the data is typically normalized to the controls (0% and 100% inhibition) and plotted as percent inhibition versus the logarithm of inhibitor concentration.

Assay Performance Metrics

A key metric for evaluating the quality of a high-throughput screening assay is the Z'-factor.[15] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative control signals. A Z'-factor value greater than 0.5 is indicative of a robust and reliable assay suitable for screening.[8]

Representative Data

The following table summarizes example concentrations and expected values for a LanthaScreen® ALK kinase assay.



Parameter	Value	Notes
Final Assay Volume	10 μL	Per well in a 384-well plate.
ALK Kinase (Final)	EC80 concentration	Determined from kinase titration.
Fluorescein-Substrate (Final)	100 nM	
ATP (Final)	Km,app (e.g., 7.5 μM)	Determined from ATP titration.
Tb-Antibody (Final)	2 nM	
EDTA (Final)	10 mM	
Kinase Reaction Time	60 minutes	At room temperature.
Detection Incubation Time	30-60 minutes	At room temperature.
Z'-Factor	> 0.5	For a robust assay.[8]

Troubleshooting



Issue	Possible Cause	Suggested Solution
Low Assay Window	- Incorrect instrument settings (filters, dichroic mirrors) Inactive enzyme or substrate Low antibody concentration.	- Verify plate reader settings are optimized for LanthaScreen® Tb-FRET assays.[8][15]- Check the activity of the kinase and the integrity of the substrate Titrate the antibody to an optimal concentration.
High Well-to-Well Variability	- Inaccurate pipetting Air bubbles in wells Precipitated compounds.	- Use calibrated pipettes and proper technique Centrifuge the plate briefly before reading Check the solubility of test compounds in the assay buffer.
False Positives/Negatives	- Fluorescent compounds Light scattering from precipitated compounds.	- The TR-FRET format is designed to minimize interference from compound fluorescence.[6][16]- Confirm hits with alternative assay formats.

Conclusion

The LanthaScreen® TR-FRET kinase assay provides a sensitive, reliable, and high-throughput compatible method for the measurement of ALK kinase activity and the characterization of its inhibitors. The detailed protocol and guidelines presented in this document are intended to enable researchers to successfully implement this assay in their drug discovery efforts targeting ALK-driven cancers. Careful optimization of assay parameters, particularly kinase and ATP concentrations, is crucial for obtaining high-quality, reproducible data.

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